molecular formula C8H16N3O12P3 B10855340 Cidofovir diphosphate

Cidofovir diphosphate

Cat. No.: B10855340
M. Wt: 439.15 g/mol
InChI Key: FBSIEHDOPYOBJD-LURJTMIESA-N
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Description

Cidofovir diphosphate is an antiviral agent primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA polymerase, thereby preventing viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cidofovir diphosphate is synthesized from its precursor, cidofovir, through a series of phosphorylation reactions. The initial step involves the phosphorylation of cidofovir to its monophosphate form, followed by further phosphorylation to the diphosphate form. These reactions are typically catalyzed by cellular enzymes .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis starts with the preparation of cidofovir, which is then subjected to phosphorylation reactions under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Cidofovir diphosphate primarily undergoes phosphorylation reactions to become active. It does not typically undergo oxidation, reduction, or substitution reactions in its antiviral role .

Common Reagents and Conditions: The phosphorylation of cidofovir to this compound involves the use of monophosphate kinase and pyruvate kinase as catalysts. These reactions occur under physiological conditions within the cell .

Major Products Formed: The major product formed from the phosphorylation of cidofovir is this compound, which is the active antiviral agent .

Scientific Research Applications

Cidofovir diphosphate has a wide range of scientific research applications, particularly in the fields of virology and medicine. It is used to study the mechanisms of viral replication and to develop antiviral therapies. In addition to its use in treating CMV retinitis, this compound has shown efficacy against other DNA viruses, including herpesviruses, adenoviruses, and poxviruses .

Mechanism of Action

Cidofovir diphosphate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. It competes with deoxycytidine triphosphate (dCTP) for incorporation into the viral DNA chain, thereby disrupting DNA synthesis and preventing viral replication. This mechanism is effective against a broad spectrum of DNA viruses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cidofovir diphosphate include other nucleotide analogs such as acyclovir, ganciclovir, and foscarnet. These compounds also inhibit viral DNA polymerase but differ in their chemical structures and activation mechanisms .

Uniqueness: this compound is unique in its ability to inhibit viral DNA polymerase without requiring activation by a viral kinase, unlike acyclovir and ganciclovir. This makes it effective against viral strains that are resistant to other antiviral agents .

Properties

Molecular Formula

C8H16N3O12P3

Molecular Weight

439.15 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C8H16N3O12P3/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18)/t6-/m0/s1

InChI Key

FBSIEHDOPYOBJD-LURJTMIESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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